2-(4-(But-2-ynoyl)piperazin-1-yl)-N-(tert-butyl)acetamide
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Overview
Description
2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-TERT-BUTYLACETAMIDE is a synthetic compound with a complex structure that includes a piperazine ring, a butynoyl group, and a tert-butylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-TERT-BUTYLACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The butynoyl group is introduced through an acylation reaction, and the tert-butylacetamide moiety is added via amidation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-TERT-BUTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the butynoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-TERT-BUTYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-TERT-BUTYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: Exhibits antimicrobial activity.
Uniqueness
2-[4-(BUT-2-YNOYL)PIPERAZIN-1-YL]-N-TERT-BUTYLACETAMIDE is unique due to its specific structural features, such as the butynoyl group and tert-butylacetamide moiety
Properties
Molecular Formula |
C14H23N3O2 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-tert-butyl-2-(4-but-2-ynoylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H23N3O2/c1-5-6-13(19)17-9-7-16(8-10-17)11-12(18)15-14(2,3)4/h7-11H2,1-4H3,(H,15,18) |
InChI Key |
FOFQPSRPKZPNNM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)N1CCN(CC1)CC(=O)NC(C)(C)C |
Origin of Product |
United States |
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